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Compound of Interest

4-(4-aminophenyl)-1H-indazol-3-
Compound Name:

amine
CAS No.: 819058-89-4
Cat. No.: B1672853

Get Quote

\ J

Compound: 4-(4-aminophenyl)-1H-indazol-3-amine CAS: 819058-89-4 Target: FMS-like
Tyrosine Kinase 3 (FLT3) Primary Application: Acute Myeloid Leukemia (AML) Research /
Kinase Signaling Validation

Executive Summary & Mechanism of Action

4-(4-aminophenyl)-1H-indazol-3-amine, commercially designated as FIt3 Inhibitor IV, is a
potent, ATP-competitive inhibitor of the receptor tyrosine kinase FLT3.[1][2] Unlike broad-
spectrum multi-kinase inhibitors (e.g., sunitinib, sorafenib) that often exhibit significant cross-
reactivity with VEGFR and c-Kit, FIt3 Inhibitor IV demonstrates a distinct selectivity profile.

This compound is structurally significant as the bioactive core (scaffold) for the urea-based
inhibitor Linifanib (ABT-869). However, as a standalone probe, it offers a cleaner dissection of
FLT3-driven signaling pathways, particularly in AML models harboring the FLT3-ITD (Internal
Tandem Duplication) mutation.

Key Mechanistic Insights:
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e Potency: Exhibits an IC

of 43 nM against FLT3.[1]

o Selectivity Window: Displays >100-fold selectivity over structurally related kinases such as
KDR/VEGFR-2 (IC

=4.79 pM) and c-Kit (IC

= 7.36 uM). This high selectivity makes it an excellent tool for ruling out off-target VEGF-
driven effects in cellular assays.

e Mode of Binding: Binds to the ATP-binding pocket of the kinase domain, preventing
autophosphorylation and downstream activation of STAT5, RAS/MAPK, and PI3K/AKT
pathways.

Compound Preparation & Handling

To ensure experimental reproducibility, strict adherence to solubility and storage protocols is
required. The free amine group makes this compound sensitive to oxidation and pH changes.

Snj_u_b_i_lj_ty Profile
Stock

Solvent Max Solubility . Stability (-20°C)
Concentration

DMSO ~20 mg/mL 10 mM or 50 mM 6 Months
Ethanol <1 mg/mL Not Recommended N/A
Water Insoluble N/A Unstable

Stock Solution Protocol

e Calculate Mass: For a 10 mM stock, dissolve 2.24 mg of powder in 1.0 mL of anhydrous
DMSO (Molecular Weight: 224.26 g/mol ).

» Dissolution: Vortex vigorously for 30-60 seconds. If particulates persist, sonicate in a water
bath at room temperature for 5 minutes.
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» Aliquoting: Avoid repeated freeze-thaw cycles. Aliquot into light-protective amber tubes (20—
50 uL per tube) and store at -20°C or -80°C.

e Working Solutions: Dilute the stock into culture media immediately prior to use. Keep the
final DMSO concentration in the cell assay < 0.1% to prevent solvent toxicity.

Biological Pathway Visualization

The following diagram illustrates the FLT3 signaling cascade and the specific intervention point
of FIt3 Inhibitor IV.
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Figure 1: Mechanism of Action. FIt3 Inhibitor IV blocks the ATP-binding pocket of FLT3,
preventing autophosphorylation and downstream activation of STAT5, RAS, and AKT, ultimately
inducing apoptosis in FLT3-dependent cells.

Protocol A: Cell Viability & IC50 Determination

This assay quantifies the potency of the inhibitor. It is critical to use cell lines with defined FLT3
status to validate selectivity.

Recommended Cell Models:

e MV4-11: FLT3-ITD homozygous (Highly Sensitive).

e MOLM-13: FLT3-ITD heterozygous (Sensitive).

e RS4;11: FLT3 Wild-type (Less Sensitive / Negative Control).
Methodology (MTS/CellTiter 96®):

e Seeding: Harvest cells in log-phase growth. Seed MV4-11 cells at 10,000 cells/well in 96-
well plates (100 pL volume). Use RPMI-1640 + 10% FBS.

o Equilibration: Incubate plates for 24 hours at 37°C, 5% COs..

e Treatment:

o

Prepare a 10 mM stock.

[¢]

Perform a 1:3 serial dilution in DMSO to generate 9 points (e.g., 10 mM down to 1.5 pM).

o

Dilute these DMSO points 1:1000 into culture media (2x concentration).

[e]

Add 100 pL of the 2x media to the cells.

o

Final Range: 5 uM down to ~0.7 nM. Final DMSO = 0.1%.

[¢]

Control: 0.1% DMSO vehicle only.
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e Incubation: Incubate for 72 hours. (FLT3 inhibition requires time to induce apoptotic
machinery).

e Readout: Add 20 pL MTS reagent. Incubate 2—4 hours. Measure absorbance at 490 nm.
e Analysis: Fit data to a 4-parameter logistic (4PL) non-linear regression model.
o Expected Result: MV4-11 IC
should range between 10-50 nM. RS4;11 IC

should be significantly higher (>1 pM).

Protocol B: Target Engagement (Western Blot)

To confirm the phenotypic effect is due to FLT3 inhibition and not general toxicity, you must
demonstrate the loss of phosphorylation on FLT3 and its direct substrate STAT5.

Workflow:
e Seeding: Seed 3 x 10 MV4-11 cells in 6-well plates (2 mL volume).

» Starvation (Optional but Recommended): Reduce FBS to 0.5% for 4 hours prior to treatment
to lower basal background noise.

o Treatment: Treat cells with FIt3 Inhibitor IV at 0, 10, 50, and 200 nM for 2 hours.
o Note: Phosphorylation inhibition is rapid (minutes to hours), unlike cell death (days).

e Lysis: Wash cells with ice-cold PBS containing 1 mM NasVOa (phosphatase inhibitor). Lyse
in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

o Detection Targets:

o

p-FLT3 (Tyr591): Primary indicator of autophosphorylation blockade.

[¢]

Total FLT3: Loading control for the receptor.

[e]

p-STATS (Tyr694): Key downstream effector in AML.
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o GAPDH/Actin: General loading control.

» Validation Criteria: A dose-dependent disappearance of the p-FLT3 and p-STAT5 bands

should occur, with near-complete ablation at 50—100 nM. Total FLT3 levels should remain

relatively stable within this short timeframe.

Troubleshooting & Optimization

Issue

Probable Cause

Corrective Action

Precipitation in Media

Concentration too high (>10

MUM) or improper mixing.

Do not add 100% DMSO stock
directly to the well. Perform an
intermediate dilution in media
(e.g., 10x) before adding to
cells.

High 1C50 (>100 nM) in MV4-
11

High serum binding or

compound degradation.

Reduce FBS to 5% during the
assay. Ensure stock was
stored at -20°C and not freeze-

thawed excessively.

No effect on Wild-Type cells

Expected biology.

FLT3-WT cells are often
dependent on other pathways
(e.g., RAS) or require FLT3-
Ligand stimulation to show

sensitivity.

Inconsistent Western Blot

Phosphatase activity.

Ensure Sodium Orthovanadate
(NasVOa) is fresh and added to
all wash buffers and lysis

buffers. Keep lysates on ice at

all times.

References

e Dai, Y., et al. (2007).[1] Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-
methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor
tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(7), 1584-1597.

© 2026 BenchChem. All rights reserved. 7/9

Tech Support


https://www.merckmillipore.com/INTL/en/product/Flt3-Inhibitor-IV-CAS-819058-89-4-Calbiochem,EMD_BIO-343023
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672853?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Context: Describes the synthesis and SAR of the 3-aminoindazole scaffold, characterizing
the amine intermediate (FIt3 Inhibitor V) and its selectivity profile.

e Tse, K. F, et al. (2001). Inhibition of FLT3-mediated transformation by use of a tyrosine
kinase inhibitor. Leukemia, 15(7), 1001-1010.

o Context: Establishes the foundational protocols for testing FLT3 inhibitors in MV4-11 and
RS4;11 cell lines.

¢ Merck/Calbiochem Data Sheet. FIt3 Inhibitor IV - CAS 819058-89-4.[2][3]

o Context: Source of specific IC50 values (43 nM)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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